4-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine
Description
4-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine is a 1,3,5-triazine derivative characterized by a central triazine ring substituted at the 4-position with a piperazine moiety bearing a 3-methoxyphenyl group and at the 6-position with a piperidine ring. The 3-methoxyphenyl group introduces electron-donating effects, while the piperazine and piperidine substituents enhance solubility and conformational flexibility, factors that influence receptor binding and pharmacokinetics .
Properties
IUPAC Name |
4-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-6-piperidin-1-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N7O/c1-28-17-7-5-6-16(14-17)26-12-10-25(11-13-26)15-18-22-19(21)24-20(23-18)27-8-3-2-4-9-27/h5-7,14H,2-4,8-13,15H2,1H3,(H2,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSJHXPMKIKBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=NC(=NC(=N3)N4CCCCC4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine typically involves multiple steps. One common approach is the Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (such as piperazine), and a compound containing an active hydrogen atom (such as a triazine derivative). The reaction is usually carried out in an ethanol solvent at room temperature for 24 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and piperidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(3-Methoxyphenyl)piperazin-1-yl]methyl}-6-(piperidin-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways and cellular responses. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in ) enhance antileukemic activity compared to electron-donating groups (e.g., 3-methoxyphenyl in the target compound). The methoxy group may reduce cytotoxicity but improve metabolic stability .
- Receptor Selectivity : FPMINT () shows high selectivity for equilibrative nucleoside transporter 2 (ENT2) due to its 2-fluorophenyl and naphthyl groups. The target compound’s 3-methoxyphenyl substituent may shift selectivity toward other receptors or transporters, though experimental data are lacking.
Antileukemic Activity
Compounds with halogenated aryl groups (e.g., 4-chlorophenyl, 4-fluorophenyl) exhibit stronger antileukemic effects (IC₅₀: 8.5–12 μM) than those with methoxy or methyl groups. This trend correlates with increased electrophilicity of the triazine ring, facilitating DNA or enzyme interactions .
Transporter Inhibition
FPMINT and its derivatives () demonstrate that piperazine-linked triazines with aromatic substituents (e.g., 2-fluorophenyl, naphthyl) are potent ENT2 inhibitors. Modifying the aryl group to 3-methoxyphenyl may reduce ENT2 affinity but could enhance binding to other targets, such as serotonin or dopamine receptors, as seen in piperazine-containing analogs (e.g., S 18126 in ) .
Anti-HIV Potential
Piperidine-linked triazines () with bulky substituents (e.g., mesityl, pyridinylmethyl) show moderate anti-HIV activity. The target compound’s 3-methoxyphenyl group may confer similar steric and electronic properties, warranting evaluation against viral proteases or reverse transcriptases .
Physicochemical and Crystallographic Insights
- Intermolecular Interactions : Triazines with piperidine groups (e.g., 4-(3,5-dimethylpyrazol-1-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine in ) exhibit hydrogen bonding and van der Waals interactions that stabilize crystal packing. The target compound’s 3-methoxyphenyl group may introduce additional CH-π interactions, altering solubility and melting points .
- Synthetic Accessibility : The target compound can be synthesized via nucleophilic substitution on cyanuric chloride, analogous to methods in , using 3-methoxyphenylpiperazine and piperidine as substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
